Researchers utilize atracurium to induce a controlled degree of neuromuscular blockade in animal models. This allows for the evaluation of various factors influencing neuromuscular transmission, such as:
By precisely controlling the level of neuromuscular blockade with atracurium, researchers can gain valuable insights into the physiology and pharmacology of neuromuscular transmission.
Atracurium is also used in anesthesia research to:
Atracurium besylate is a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, primarily used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical formula is C₆₅H₈₂N₂O₁₈S₂, with a molecular weight of 1243.49 g/mol . Atracurium functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction, preventing muscle contraction without causing depolarization of the motor end plate .
Atracurium undergoes two primary metabolic pathways: Hofmann elimination and ester hydrolysis. Hofmann elimination is a non-enzymatic process that occurs at physiological pH, converting atracurium into laudanosine, a tertiary amino alkaloid with central nervous system stimulant properties . Ester hydrolysis involves the action of nonspecific esterases to break down atracurium into inactive metabolites. Both reactions are crucial for its pharmacokinetics, allowing for organ-independent metabolism, which is particularly beneficial in patients with compromised liver or kidney function .
As a neuromuscular blocker, atracurium's biological activity is characterized by its competitive inhibition of acetylcholine at the neuromuscular junction. This action leads to muscle relaxation and paralysis, making it essential in surgical settings . The onset of action typically occurs within 2 to 3 minutes after intravenous administration, with a duration of effect lasting approximately 20 to 35 minutes depending on the dose . Notably, atracurium is associated with histamine release, which can result in side effects such as hypotension and flushing .
Atracurium is synthesized through complex chemical processes that yield a mixture of stereoisomers. The synthesis involves multiple steps, including the formation of a quaternary ammonium compound that can undergo Hofmann elimination and ester hydrolysis. The final product contains ten possible stereoisomers due to its four stereocenters, although only six unique meso structures are formed due to molecular symmetry . This complexity allows for consistent pharmacological effects while minimizing variability in clinical outcomes.
Atracurium's primary application lies in anesthesia, where it is used to induce muscle relaxation during surgical procedures and mechanical ventilation. It is particularly useful in patients who may have renal or hepatic impairment since its metabolism is largely independent of these organs . Additionally, atracurium can be employed in intensive care settings for sedation and muscle relaxation in mechanically ventilated patients.
Studies have shown that atracurium interacts with various agents that may enhance or inhibit its effects. For instance, concurrent use with certain anesthetics or sedatives may potentiate its neuromuscular blockade effects. Conversely, medications that act as histamine blockers can mitigate the side effects associated with histamine release during atracurium administration . Understanding these interactions is crucial for optimizing patient management during anesthesia.
Compound | Class | Metabolism Type | Duration of Action | Key Features |
---|---|---|---|---|
Cisatracurium | Benzylisoquinolinium | Hofmann elimination and ester hydrolysis | Intermediate | Single-isomer formulation; less laudanosine produced |
Pancuronium | Steroidal | Hepatic metabolism | Long | More potent; longer duration; renal excretion |
Vecuronium | Steroidal | Hepatic metabolism | Intermediate | Less histamine release; more potent than atracurium |
Rocuronium | Steroidal | Hepatic metabolism | Intermediate | Rapid onset; shorter duration than atracurium |
Atracurium's unique characteristic of undergoing Hofmann elimination allows for predictable pharmacokinetics across diverse patient populations, making it particularly valuable in clinical settings where organ function may be compromised .
Atracurium exists in two primary chemical forms, each with distinct molecular formulas and weights [1]. The free base form of atracurium has the molecular formula C53H72N2O12 with a molecular weight of 929.1 grams per mole [1]. The clinically used besylate salt form possesses the molecular formula C65H82N2O18S2 and a molecular weight of 1243.48 to 1243.5 grams per mole [2] [5]. The Chemical Abstracts Service has assigned the registry number 64228-79-1 to the free base form and 64228-81-5 to the besylate salt form [1] [2].
The complete chemical name for atracurium is 2,2′-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-isoquinolinium] [4]. This nomenclature reflects the complex bis-quaternary ammonium structure that characterizes this neuromuscular blocking compound [4].
Property | Free Base | Besylate Salt |
---|---|---|
Molecular Formula | C53H72N2O12 | C65H82N2O18S2 |
Molecular Weight | 929.1 g/mol | 1243.48-1243.5 g/mol |
CAS Number | 64228-79-1 | 64228-81-5 |
Atracurium is structurally classified as a benzylisoquinolinium compound based on the tetrahydroisoquinoline moiety [7]. The molecule contains multiple functional groups that contribute to its chemical properties and biological activity [7]. The structure features two benzylisoquinolinium heads, each containing four methoxy groups arranged on the tetrahydroisoquinoline ring system [7].
The connecting chain between the two quaternary ammonium centers consists of a flexible diester linkage [7]. Notably, the ester linkage in atracurium is reversed compared to typical cholinester compounds, with the arrangement being ‐CO‐O‐(CH2)n‐O‐OC‐ instead of ‐O‐OC‐(CH2)n‐CO‐O‐ [7]. This structural feature means that atracurium is technically an acid derivative rather than an alcohol or choline derivative [7].
The benzylisoquinolinium heads are interconnected by a pentamethylene diester bridge rather than by direct ether linkages between the tetrahydroisoquinolinium groups [7]. Each benzylisoquinolinium unit contains a 3,4-dimethoxybenzyl group attached to the nitrogen center, along with additional methoxy substitutions at the 6,7-positions of the isoquinoline ring [3] [4].
Atracurium presents a complex stereochemical profile due to the presence of four stereocenters within its molecular structure [3] [28]. However, the existence of a plane of symmetry running through the center of the diester bridge reduces the theoretical sixteen possible structures to ten distinct stereoisomers [3]. These stereoisomers consist of six meso structures that can be superimposed through opposite configuration followed by 180-degree rotation [3].
The ten stereoisomers are distributed among three geometric categories: three cis-cis isomers comprising an enantiomeric pair and a meso structure, four cis-trans isomers existing as two enantiomeric pairs, and three trans-trans isomers consisting of an enantiomeric pair and a meso structure [3]. The proportional distribution of these isomers follows the ratio of approximately 10.5:6.2:1 for cis-cis, cis-trans, and trans-trans configurations respectively [3]. This translates to approximately 58% cis-cis isomers, 36% cis-trans isomers, and 6% trans-trans isomers in the pharmaceutical preparation [3].
Advanced nuclear magnetic resonance spectroscopy techniques have enabled the complete assignment and identification of these stereoisomers [23] [24]. The structural characterization has revealed that molecules where the methyl group attached to the quaternary nitrogen projects on the opposite side to the adjacent substituted-benzyl moiety predominate by approximately 3:1 [4].
Isomer Type | Number | Proportion |
---|---|---|
cis-cis isomers | 3 | ~58% |
cis-trans isomers | 4 | ~36% |
trans-trans isomers | 3 | ~6% |
Total stereoisomers | 10 | 100% |
The bis-quaternary ammonium structure is fundamental to atracurium's chemical identity and represents the essential pharmacophoric element for neuromuscular blocking activity [8]. The compound contains two quaternary nitrogen centers, each bearing a positive charge, positioned at optimal distances to interact with receptor sites [8] [27].
The interquaternary distance in atracurium measures approximately 1.8 nanometers, which falls within the optimal range of 1.0 to 1.8 nanometers for minimizing ganglionic blockade effects while maintaining neuromuscular blocking activity [27]. This geometric arrangement contributes to the compound's selectivity profile [27].
Each quaternary ammonium center is substituted with a methyl group and is integrated into the tetrahydroisoquinoline ring system [3] [4]. The quaternary nitrogen atoms are positioned within the rigid benzylisoquinolinium framework, which contrasts with more flexible neuromuscular blocking agents [27]. The positive charges on these centers are stabilized by the aromatic ring systems and are essential for the electrostatic interactions with the acetylcholine receptor binding sites [8].
The bis-quaternary structure undergoes specific degradation pathways, including Hofmann elimination, which represents a unique biodegradation mechanism specifically incorporated into the molecular design [8]. This elimination process involves the quaternary ammonium centers and leads to the formation of tertiary amine products, effectively terminating the neuromuscular blocking activity [8].
Atracurium besylate presents as a white to yellowish-white crystalline powder with a characteristic appearance that aids in its identification [11] [12]. The compound exhibits a melting point range of 85 to 90 degrees Celsius, which serves as an important physical constant for quality control and identification purposes [11] [3]. Some sources indicate that the material begins to soften at approximately 60 degrees Celsius before reaching the complete melting point range [11].
The crystalline nature of atracurium besylate contributes to its stability and handling characteristics [11] [12]. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates careful storage conditions to maintain stability [11]. The material is reported to be odorless, which is consistent with its pharmaceutical-grade specifications [11].
The physical appearance can vary slightly from white to yellowish-white, with this variation being within acceptable pharmaceutical standards [6] [11]. The powder form facilitates dissolution and preparation of injectable solutions, which is crucial for its pharmaceutical applications [12].
Property | Value |
---|---|
Appearance | White to yellowish-white crystalline powder |
Melting Point | 85-90°C |
Softening Point | ~60°C |
Form | Crystalline powder |
Hygroscopicity | Hygroscopic |
Odor | Odorless |
Atracurium besylate demonstrates favorable solubility characteristics in both aqueous and organic solvents, which is essential for pharmaceutical formulation and analytical applications [11] [12]. In aqueous systems, the compound shows a solubility of approximately 27 milligrams per milliliter in water [11]. The solubility in phosphate buffered saline at physiological pH of 7.2 is approximately 10 milligrams per milliliter [12].
The compound exhibits good solubility in various organic solvents commonly used in pharmaceutical analysis and formulation [12]. In ethanol, atracurium besylate dissolves at approximately 10 milligrams per milliliter [12]. Higher solubility is achieved in dimethyl sulfoxide and dimethyl formamide, with both solvents supporting approximately 30 milligrams per milliliter [12]. The compound demonstrates excellent solubility in chloroform, being described as easily soluble in this organic solvent [11].
Atracurium besylate is completely insoluble in diethyl ether, which provides a useful characteristic for purification and analytical separation procedures [11]. The varying solubility profile across different solvents enables versatile analytical methods and formulation approaches [12].
Solvent | Solubility | Classification |
---|---|---|
Water | ~27 mg/mL | Soluble |
Ethanol | ~10 mg/mL | Soluble |
DMSO | ~30 mg/mL | Highly soluble |
DMF | ~30 mg/mL | Highly soluble |
Chloroform | Easily soluble | Highly soluble |
PBS (pH 7.2) | ~10 mg/mL | Soluble |
Diethyl ether | Insoluble | Insoluble |
Atracurium besylate exhibits distinctive spectral properties that facilitate its identification, quantification, and structural elucidation [11] [12] [13]. Ultraviolet spectroscopy reveals maximum absorption at 280 nanometers, which serves as the primary wavelength for analytical detection and quantification [11] [12]. This absorption maximum is consistently observed across different analytical methods, including high-performance liquid chromatography detection [13].
In thin-layer chromatography applications, detection at 282 nanometers provides optimal sensitivity for atracurium besylate with minimal background interference [13]. The compound demonstrates good ultraviolet absorption characteristics that enable sensitive detection at concentrations relevant for pharmaceutical analysis [13].
Nuclear magnetic resonance spectroscopy has been extensively applied to atracurium structural characterization [23] [24]. Complete proton nuclear magnetic resonance spectral assignments have been achieved using advanced two-dimensional techniques at 750 megahertz [23] [24]. These studies have enabled the identification and characterization of individual stereoisomers within the atracurium mixture [23] [24].
Circular dichroism spectroscopy has proven particularly valuable for enantiomer identification, with detection typically performed at 236 nanometers where atracurium isomers exhibit characteristic circular dichroism peaks [23] [24].
Spectroscopic Technique | Parameter | Application |
---|---|---|
UV Spectroscopy | 280 nm (max absorption) | Identification and quantification |
UV (HPLC) | 280 nm | Chromatographic detection |
UV (TLC) | 282 nm | Thin-layer chromatography |
1H NMR | 750 MHz | Structural elucidation |
Mass Spectrometry | m/z 385.1→206.2 | Quantitative analysis |
Circular Dichroism | 236 nm | Enantiomer identification |
Infrared | Fingerprint region | Structural confirmation |
Atracurium exhibits pronounced pH-dependent stability characteristics that are fundamental to its storage and handling requirements [16] [17] [18]. The compound demonstrates maximum stability in aqueous solution at approximately pH 2.5, with stability decreasing significantly as the pH moves away from this optimal range [19]. The pharmaceutical formulation is specifically stabilized to pH 3.3 to maintain chemical integrity during storage [16] [17].
The pH dependency of atracurium stability is primarily attributed to the Hofmann elimination mechanism, which is highly sensitive to hydrogen ion concentration [16] [18]. Research demonstrates that changing the pH from 3.3 to physiological pH 7.3 reduces the measured half-life by approximately 4000-fold, illustrating the dramatic impact of alkaline conditions on compound stability [16]. This pH sensitivity explains why atracurium formulations maintain acidic conditions for storage stability [17].
Studies examining degradation kinetics have shown that the rate of degradation is inversely proportional to hydrogen ion concentration [16]. At physiological pH and temperature, the degradation half-life is approximately one hour in simple buffer solutions [16]. The alkaline environment significantly accelerates the Hofmann elimination process, leading to rapid conversion of the bis-quaternary structure to inactive tertiary amine products [16] [18].
The compound should not be mixed with alkaline solutions due to the risk of rapid inactivation and potential precipitation of free acid forms of co-administered drugs [19]. Buffer system composition also influences degradation rates, with phosphate buffers generally providing faster degradation compared to HEPES or Tris buffer systems at equivalent pH values [18].
Temperature represents a secondary but significant factor influencing atracurium stability, with higher temperatures accelerating the degradation process [16] [17]. The compound demonstrates a temperature coefficient (Q10) of approximately 2.5 for organic degradation reactions [16]. At the recommended storage temperature of 4 degrees Celsius, atracurium maintains excellent stability with a degradation rate of approximately 6% per year [16] [17].
Elevation of storage temperature to 25 degrees Celsius significantly increases the degradation rate to approximately 5% per month [4] [19]. This temperature sensitivity necessitates refrigerated storage for long-term stability maintenance [17] [20]. Research examining room temperature exposure has demonstrated that atracurium retains 99% of original strength after one month, 95% after two months, and 92% after three months at 20 degrees Celsius [16] [17].
The temperature effect becomes more pronounced at physiological temperatures, where degradation proceeds much more rapidly [16]. At 37 degrees Celsius and physiological pH, the degradation process is accelerated approximately 4.6-fold compared to room temperature conditions [16]. However, at the acidic pH of pharmaceutical formulations, temperature effects are moderated compared to the dramatic pH-related changes [16].
Theoretical calculations suggest that at 20 degrees Celsius and acidic pH, the half-life for degradation would be approximately 766 days, while exposure to 37 degrees Celsius reduces this to approximately 161 days [16]. These calculations emphasize the relatively modest role of temperature compared to pH in determining stability under pharmaceutical storage conditions [16].